![molecular formula C11H12ClNO3 B1278142 4-chloro-3-morpholin-4-yl-benzoic Acid CAS No. 886501-46-8](/img/structure/B1278142.png)
4-chloro-3-morpholin-4-yl-benzoic Acid
Overview
Description
4-chloro-3-morpholin-4-yl-benzoic acid is a chemical compound with the molecular formula C11H12ClNO3 and a molecular weight of 241.68 g/mol . This compound is known for its unique physical and chemical properties, making it valuable in various scientific research fields, including pharmaceuticals and materials science.
Mechanism of Action
Target of Action
The primary target of 4-chloro-3-morpholin-4-yl-benzoic acid (4MBA) is the enzymes involved in the synthesis of DNA and RNA . These enzymes are essential for bacterial growth, and their inhibition by 4MBA results in the compound’s antimicrobial properties .
Mode of Action
4MBA interacts with its targets by inhibiting the synthesis of DNA and RNA, as well as protein synthesis . This inhibition disrupts the replication process of bacteria, thereby preventing their growth and proliferation .
Biochemical Pathways
The affected biochemical pathway is the DNA and RNA replication process. By inhibiting the enzymes involved in this process, 4MBA disrupts the normal functioning of the bacteria, leading to their inability to grow and proliferate .
Result of Action
The result of 4MBA’s action is the inhibition of bacterial growth. By disrupting the DNA and RNA replication process, 4MBA prevents bacteria from growing and proliferating . It has shown antitubercular and antimycobacterial properties .
Biochemical Analysis
Biochemical Properties
4-chloro-3-morpholin-4-yl-benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific proteins, altering their conformation and activity. This interaction can lead to the inhibition or activation of enzymatic functions, thereby influencing biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of certain genes, leading to changes in protein synthesis and cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, impacting the overall health and function of the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-morpholin-4-yl-benzoic acid typically involves the reaction of 4-chlorobenzoic acid with morpholine under specific conditions. The process may include steps such as coupling, cyclization, and reduction reactions. For instance, a common method involves the use of amino alcohols and α-haloacid chlorides, followed by cyclization and reduction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-morpholin-4-yl-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-chloro-3-morpholin-4-yl-benzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical studies and as a tool for understanding biological pathways.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-3-morpholin-4-yl-benzoic acid include:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
4-Chloro-3-morpholin-4-yl-benzoic acid is a benzoic acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a morpholine ring, which is known for its ability to enhance the bioactivity of various pharmacophores. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, related studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 239.70 g/mol |
Melting Point | 150 - 155 °C |
Solubility | Soluble in DMSO, DMF |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The morpholine moiety enhances binding affinity, which may lead to inhibition or modulation of target proteins.
Preliminary studies suggest that this compound may influence the ubiquitin-proteasome pathway and the autophagy-lysosome pathway, both critical for protein degradation and cellular homeostasis .
Antitumor Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antitumor properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as Hep-G2 (hepatocellular carcinoma) and A2058 (melanoma) without causing cytotoxicity to normal cells .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Notably, it has been shown to inhibit neurolysin and angiotensin-converting enzyme (ACE), which are involved in various physiological processes including blood pressure regulation and neuropeptide degradation .
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antitumor | Induces apoptosis in Hep-G2 and A2058 cell lines |
Enzyme Inhibition | Inhibits neurolysin and ACE |
Proteostasis Modulation | Activates proteasome and lysosomal pathways |
Case Studies
- Study on Proteasome Activity : A study investigated the effects of benzoic acid derivatives on proteasome activity in human foreskin fibroblasts. It was found that this compound significantly enhanced proteasomal chymotrypsin-like activity, suggesting its role as a modulator of protein degradation pathways .
- Anticancer Potential : In a comparative analysis of various benzoic acid derivatives, this compound demonstrated superior activity against cancer cell proliferation compared to other compounds tested, highlighting its potential as a lead compound for further development .
Discussion
The biological activities associated with this compound suggest its potential utility in therapeutic applications, particularly in oncology and enzyme modulation. Its ability to enhance proteostasis mechanisms positions it as a candidate for further investigation in age-related diseases and conditions characterized by protein misfolding.
Properties
IUPAC Name |
4-chloro-3-morpholin-4-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-2-1-8(11(14)15)7-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQJUAWXZZYMHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601283336 | |
Record name | 4-Chloro-3-(4-morpholinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601283336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-46-8 | |
Record name | 4-Chloro-3-(4-morpholinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886501-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(4-morpholinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601283336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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